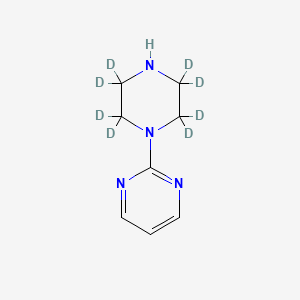

2-(1-Piperazinil)pirimidina-d8

Descripción general

Descripción

2-(1-Piperazinyl)pyrimidine-d8: is a deuterated form of 2-(1-Piperazinyl)pyrimidine, a heterocyclic compound that has been extensively studied for its biological activity. The deuterated version, 2-(1-Piperazinyl)pyrimidine-d8, is often used in scientific research due to its unique properties, which include increased stability and altered metabolic pathways compared to its non-deuterated counterpart .

Aplicaciones Científicas De Investigación

2-(1-Piperazinyl)pyrimidine-d8 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium isotope effects.

Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs with improved pharmacokinetic properties.

Industry: Utilized in the synthesis of deuterated drugs and other compounds for pharmaceutical research

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperazinyl)pyrimidine-d8 typically involves the deuteration of 2-(1-Piperazinyl)pyrimidine. This process can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated acids .

Industrial Production Methods: Industrial production of 2-(1-Piperazinyl)pyrimidine-d8 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and specialized catalysts to facilitate the exchange of hydrogen with deuterium .

Análisis De Reacciones Químicas

Types of Reactions: 2-(1-Piperazinyl)pyrimidine-d8 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated derivatives, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrimidine N-oxides, while reduction can yield various reduced forms of the compound .

Mecanismo De Acción

The mechanism of action of 2-(1-Piperazinyl)pyrimidine-d8 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter its metabolic stability and the rate of enzymatic reactions. This can lead to changes in the compound’s pharmacokinetics and pharmacodynamics, making it a valuable tool for studying drug metabolism and action .

Comparación Con Compuestos Similares

2-(1-Piperazinyl)pyrimidine: The non-deuterated form, widely studied for its biological activity.

1-(2-Pyrimidyl)piperazine: Another piperazine derivative with similar structural features.

Uniqueness: 2-(1-Piperazinyl)pyrimidine-d8 is unique due to the presence of deuterium atoms, which provide increased stability and altered metabolic pathways. This makes it particularly useful in research applications where these properties are advantageous .

Actividad Biológica

2-(1-Piperazinyl)pyrimidine-d8 is a deuterated derivative of 2-(1-Piperazinyl)pyrimidine, a compound that has garnered attention for its diverse biological activities. The incorporation of deuterium enhances the compound's stability and alters its metabolic pathways, making it a valuable subject for research in pharmacology and medicinal chemistry. This article reviews the biological activity of 2-(1-Piperazinyl)pyrimidine-d8, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

- Chemical Formula : CHDN

- CAS Number : 1309283-31-5

- Molecular Weight : 183.27 g/mol

The presence of deuterium in this compound provides unique properties that can influence its interaction with biological systems compared to its non-deuterated counterpart .

The mechanism of action for 2-(1-Piperazinyl)pyrimidine-d8 primarily involves its interaction with various molecular targets, particularly enzymes and receptors involved in neurotransmission and metabolic processes. The deuterium atoms can lead to altered kinetics in enzymatic reactions, which may enhance the pharmacokinetic profile of the compound. This modification can improve the compound's efficacy and reduce side effects associated with drug metabolism .

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that various piperazine-pyrimidine derivatives showed potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds exhibiting lower Minimum Inhibitory Concentrations (MICs) than standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(1-Piperazinyl)pyrimidine-d8 | S. aureus | 4 |

| 2-(1-Piperazinyl)pyrimidine-d8 | E. coli | 8 |

Anticancer Activity

Pyrimidine derivatives have also been evaluated for their anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these activities suggest that 2-(1-Piperazinyl)pyrimidine-d8 may have potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HepG2 | 4.2 |

Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to monoamine oxidase (MAO) inhibition. Selective MAO-A inhibitors derived from piperazine-pyrimidine structures have shown promise in treating mood disorders such as depression and anxiety .

Case Studies

- Antidepressant Activity : A series of piperazine derivatives were synthesized and screened for MAO-A inhibitory activity. Compounds demonstrated selective inhibition with IC50 values indicating potential for therapeutic use in mood disorders .

- Antiviral Properties : Recent studies have identified pyrimidine derivatives as effective inhibitors against viral infections like Zika virus (ZIKV) and Dengue virus (DENV). The modified structure of 2-(1-Piperazinyl)pyrimidine-d8 may enhance its antiviral efficacy through improved binding affinity to viral targets .

Comparative Analysis

When comparing 2-(1-Piperazinyl)pyrimidine-d8 with its non-deuterated counterpart, it is evident that the deuterated version exhibits enhanced stability and altered metabolic pathways. This can lead to improved pharmacokinetic profiles, making it a compelling candidate for further drug development.

| Property | 2-(1-Piperazinyl)pyrimidine | 2-(1-Piperazinyl)pyrimidine-d8 |

|---|---|---|

| Stability | Moderate | High |

| Metabolic Pathway Alteration | Minimal | Significant |

| Antimicrobial Efficacy | Yes | Yes |

| Anticancer Potential | Yes | Yes |

Propiedades

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-pyrimidin-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2/i4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBFGEHILMYPTF-DUSUNJSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC=CC=N2)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858319 | |

| Record name | 2-[(2,2,3,3,5,5,6,6-~2~H_8_)Piperazin-1-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309283-31-5 | |

| Record name | 2-[(2,2,3,3,5,5,6,6-~2~H_8_)Piperazin-1-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.